
N-(4-methylcyclohexyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylcyclohexyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, commonly known as MQCA, is a synthetic compound with potential therapeutic applications. MQCA belongs to the class of quinoline-4-carboxamide derivatives and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of MQCA involves the inhibition of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and repair. MQCA binds to the enzyme and prevents it from functioning, leading to the accumulation of DNA damage and ultimately causing cell death.
Biochemical and Physiological Effects:
MQCA has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. MQCA has also been shown to modulate the immune system and enhance the activity of natural killer cells, which play a critical role in the body's defense against cancer and viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MQCA in lab experiments is its ability to inhibit the growth of cancer cells and induce cell death. However, one of the limitations of using MQCA is its relatively low solubility in water, which can make it challenging to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on MQCA. One potential direction is to investigate its potential use in combination with other anticancer agents to enhance its therapeutic efficacy. Another direction is to explore the use of MQCA in other disease models, such as viral infections and autoimmune disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of MQCA and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, MQCA is a synthetic compound with potential therapeutic applications, particularly in the field of cancer research. Its mechanism of action involves the inhibition of topoisomerase II, leading to the accumulation of DNA damage and cell death. While there are limitations to its use in lab experiments, further research is needed to explore its potential therapeutic applications and optimize its pharmacological properties.
Synthesemethoden
MQCA can be synthesized using a variety of methods, including the reaction of 4-methylcyclohexanone with 2-amino-3,4-dihydroquinoline-4-carboxylic acid in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions and yields MQCA as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
MQCA has been studied for its potential therapeutic applications in various scientific research studies. One of the most significant applications of MQCA is its use as an antitumor agent. MQCA has shown promising results in inhibiting the growth of cancer cells and inducing cell death.
Eigenschaften
IUPAC Name |
N-(4-methylcyclohexyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11-6-8-12(9-7-11)18-17(21)14-10-16(20)19-15-5-3-2-4-13(14)15/h2-5,11-12,14H,6-10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSGRDHXPDPRBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2CC(=O)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

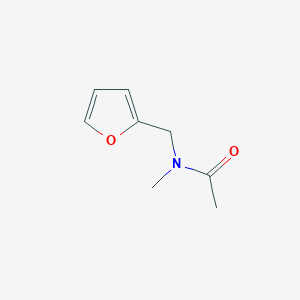

![4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B7560879.png)
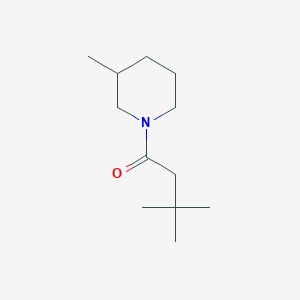
![2-oxo-N-[2-[4-(2-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]sulfonylethyl]-1H-pyridine-3-carboxamide](/img/structure/B7560890.png)
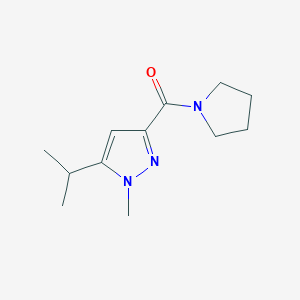
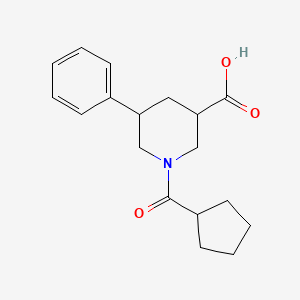
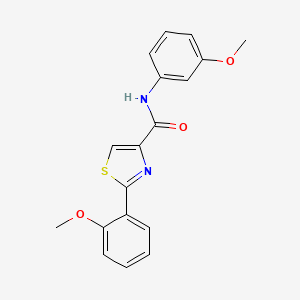

![3-Methylbenzyl [3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl] ether](/img/structure/B7560932.png)



